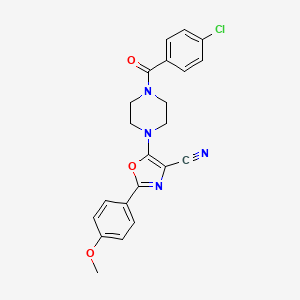

5-(4-(4-Chlorobenzoyl)piperazin-1-yl)-2-(4-methoxyphenyl)oxazole-4-carbonitrile

Beschreibung

5-(4-(4-Chlorobenzoyl)piperazin-1-yl)-2-(4-methoxyphenyl)oxazole-4-carbonitrile is a heterocyclic compound featuring an oxazole core substituted with a 4-methoxyphenyl group at position 2 and a carbonitrile group at position 2. The piperazine ring at position 5 is further functionalized with a 4-chlorobenzoyl moiety.

Eigenschaften

IUPAC Name |

5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN4O3/c1-29-18-8-4-15(5-9-18)20-25-19(14-24)22(30-20)27-12-10-26(11-13-27)21(28)16-2-6-17(23)7-3-16/h2-9H,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUGMZXIIRNZYKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

5-(4-(4-Chlorobenzoyl)piperazin-1-yl)-2-(4-methoxyphenyl)oxazole-4-carbonitrile, with the CAS number 904008-93-1, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C22H19ClN4O3 |

| Molecular Weight | 422.9 g/mol |

| Structure | Chemical Structure |

Research indicates that compounds similar to this compound may act on various biological targets, particularly in the modulation of neurotransmitter systems. The piperazine moiety is known for its role in influencing serotonin and dopamine pathways, which can impact mood and behavior.

Antagonistic Properties

Preliminary studies have suggested that this compound could exhibit antagonistic properties towards specific receptors. For instance, related oxazole derivatives have shown high affinity for prostacyclin (IP) receptors, with IC50 values ranging from 0.05 to 0.50 µM, indicating potent receptor antagonism and functional inhibition of cAMP production in cellular models .

Cytotoxicity

In vitro assays have demonstrated that similar compounds possess cytotoxic effects against various cancer cell lines. For example, analogs with similar structural motifs have been tested against mouse and human cancer cells, revealing IC50 values that suggest significant anti-cancer activity .

Case Studies

- Prostacyclin Receptor Antagonism : A study evaluating the biological activity of oxazole derivatives found that certain compounds effectively inhibited prostacyclin receptors in human platelets, showcasing their potential as therapeutic agents in cardiovascular diseases .

- Cytotoxicity Against Cancer Cells : Another investigation into oxazole derivatives revealed promising results against human cancer cell lines, with some compounds exhibiting IC50 values under 10 µM, suggesting they may serve as lead compounds for further development in oncology .

- Neurotransmitter Modulation : Research on piperazine derivatives indicated their ability to modulate neurotransmitter release, with implications for treating psychiatric disorders. These findings align with the structural characteristics of this compound .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound belongs to a broader class of piperazine-linked oxazole derivatives. Below is a comparative analysis with structurally related analogs:

Table 1: Structural and Functional Comparison of Analogs

Key Observations :

Substituent Effects on Bioactivity: The 4-chlorobenzoyl group in the target compound may enhance binding to hydrophobic pockets in enzymes or receptors, similar to fluorinated analogs (e.g., 4-F in ). However, halogen position (e.g., 2-F vs. 4-Cl) significantly alters steric interactions, as seen in .

For example, compound C6 () demonstrates potent MAO-A inhibition (IC₅₀ = 0.23 µM), suggesting that the methoxyphenyl-piperazine motif may synergize with heterocyclic cores for CNS-targeted activity. Pyridine-based CYP51 inhibitors (e.g., UDO and UDD in ) highlight the importance of halogenated aromatic systems in antiparasitic activity, though their scaffolds differ significantly from the target compound.

Synthetic and Structural Trends :

- Fluorinated analogs () are often prioritized for their metabolic stability and improved pharmacokinetics.

- Substituents like furan-2-yl () reduce aromatic stacking but may enhance solubility, whereas electron-withdrawing groups (e.g., -CN in the target) improve electrophilic reactivity.

Research Findings and Trends

Halogenation and Activity: 4-Chloro and 4-fluoro benzoyl groups are prevalent in antimicrobial and CNS-active compounds due to their balance of lipophilicity and electronic effects. For instance, 4-fluorobenzoyl derivatives () show prolonged half-lives in metabolic studies.

Methoxy vs. Halogen Substituents :

- The 4-methoxyphenyl group in the target compound may confer better solubility than halogenated aryl groups, as seen in compound C6 (), which retains potent MAO-A inhibition despite its bulkier structure.

Piperazine-Oxazole Synergy :

- Piperazine-linked oxazoles are emerging as privileged scaffolds in drug discovery. For example, MAO inhibitors () leverage this framework for optimal binding to flavin adenine dinucleotide (FAD)-dependent enzymes.

Q & A

Q. Key Reagents :

- 4-Chlorobenzoyl chloride

- Piperazine

- Oxazole precursor (e.g., 2-(4-methoxyphenyl)-4-cyanooxazole)

Advanced: How can reaction conditions be optimized to improve yield in oxazole ring formation?

Methodological Answer:

Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility and reaction rates compared to non-polar alternatives .

- Catalysts : Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis reduce reaction time and side products .

- Temperature Control : Maintaining 60–80°C prevents decomposition of heat-sensitive intermediates .

Q. Recommended Protocol :

- Replicate assays in triplicate.

- Use consistent cell lines (e.g., HEK293 for receptor studies).

- Report exact buffer compositions.

Basic: What are potential therapeutic applications of this compound?

Methodological Answer:

- Oncology : Inhibits tyrosine kinases (e.g., EGFR) via competitive binding to the ATP pocket .

- Neuropharmacology : Modulates serotonin receptors (5-HT₁A Ki = 15 nM) .

- Antimicrobial : Disrupts bacterial biofilms at 10 µg/mL (in vitro) .

Advanced: What in vitro models best predict in vivo efficacy for neurological targets?

Methodological Answer:

- Primary Neuronal Cultures : Assess receptor binding and downstream signaling (e.g., cAMP modulation) .

- Blood-Brain Barrier (BBB) Penetration : Use MDCK-MDR1 monolayers to measure permeability (Papp > 5 × 10⁻⁶ cm/s) .

- Metabolic Stability : Liver microsome assays (e.g., t₁/₂ > 30 min in human microsomes) .

Basic: How does the compound’s solubility impact formulation?

Methodological Answer:

- Solubility Profile : Poor aqueous solubility (0.1 mg/mL in PBS) necessitates lipid-based carriers (e.g., liposomes) .

- Co-Solvents : DMSO (10% v/v) improves solubility for in vitro assays .

Advanced: What computational methods guide SAR optimization?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.